molecular formula C21H15N5O4 B10937351 2-{5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

2-{5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10937351
M. Wt: 401.4 g/mol
InChI Key: DKUVULVWZGACLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that combines multiple functional groups, including furan, triazole, and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 3-Methyl-4-nitrophenoxy group: This step involves the nucleophilic substitution reaction where the phenoxy group is introduced to the furan ring.

    Formation of the triazole ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the quinazoline ring: The quinazoline ring is synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-{5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a triazole moiety.

    Trazodone: An antidepressant containing a triazole ring.

    Nefazodone: An antidepressant with a triazole structure.

Uniqueness

2-{5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline is unique due to its combination of furan, triazole, and quinazoline rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H15N5O4

Molecular Weight

401.4 g/mol

IUPAC Name

2-[5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C21H15N5O4/c1-13-10-14(6-8-18(13)26(27)28)29-11-15-7-9-19(30-15)20-23-21-16-4-2-3-5-17(16)22-12-25(21)24-20/h2-10,12H,11H2,1H3

InChI Key

DKUVULVWZGACLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3=NN4C=NC5=CC=CC=C5C4=N3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.